molecular formula C23H20ClN5O5 B2726651 2-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide CAS No. 1226432-72-9

2-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide

Cat. No.: B2726651
CAS No.: 1226432-72-9
M. Wt: 481.89
InChI Key: OUNDQZLZPGYKEI-UHFFFAOYSA-N
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Description

2-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a complex organic compound that belongs to the class of oxadiazoles and indazoles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the oxadiazole ring imparts unique properties to the compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide involves multiple steps, including the formation of the oxadiazole ring and the indazole core. One common method involves the cyclization of a hydrazide with a nitrile oxide to form the oxadiazole ring. The indazole core can be synthesized through a Fischer indole synthesis, which involves the reaction of a phenylhydrazine with a ketone under acidic conditions .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of microwave irradiation to accelerate the reaction and the use of sealed vessels to maintain high pressure and temperature . The choice of solvents, catalysts, and purification methods are crucial to ensure the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The indazole core can bind to DNA or proteins, affecting their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-N-(4-methoxyphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is unique due to the combination of the oxadiazole and indazole rings, which imparts a distinct set of biological activities and chemical properties. This combination allows for a broader range of applications and interactions with biological targets compared to compounds with only one of these rings.

Properties

IUPAC Name

2-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-N-(4-methoxyphenyl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN5O5/c1-33-17-7-5-16(6-8-17)25-22(31)14-3-10-20-27-29(23(32)28(20)12-14)13-21(30)26-18-11-15(24)4-9-19(18)34-2/h3-12H,13H2,1-2H3,(H,25,31)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNDQZLZPGYKEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CN3C(=NN(C3=O)CC(=O)NC4=C(C=CC(=C4)Cl)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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